6-Fluoro-8-(trifluoromethyl)chroman-4-amine
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Overview
Description
6-Fluoro-8-(trifluoromethyl)chroman-4-amine is a chemical compound with the molecular formula C10H9F4NO and a molecular weight of 235.18 g/mol . It is a fluorinated derivative of chroman-4-amine, characterized by the presence of both fluoro and trifluoromethyl groups on the chroman ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-(trifluoromethyl)chroman-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of such compounds generally involves scalable processes that ensure consistency and cost-effectiveness. These methods may include continuous flow reactions and the use of automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-8-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized chroman-4-amine derivatives .
Scientific Research Applications
6-Fluoro-8-(trifluoromethyl)chroman-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-8-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in drug discovery and development . The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-8-(trifluoromethyl)chroman-4-one: A closely related compound with similar structural features but different functional groups.
Chroman-4-amine: The non-fluorinated parent compound, which lacks the unique properties imparted by the fluoro and trifluoromethyl groups.
Uniqueness
6-Fluoro-8-(trifluoromethyl)chroman-4-amine stands out due to its enhanced chemical stability and reactivity, attributed to the presence of fluorine atoms. These properties make it particularly useful in applications requiring high precision and reliability .
Properties
Molecular Formula |
C10H9F4NO |
---|---|
Molecular Weight |
235.18 g/mol |
IUPAC Name |
6-fluoro-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H9F4NO/c11-5-3-6-8(15)1-2-16-9(6)7(4-5)10(12,13)14/h3-4,8H,1-2,15H2 |
InChI Key |
WYXQYSANERJSSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2C(F)(F)F)F |
Origin of Product |
United States |
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